molecular formula C18H20O3 B12801253 Bisdehydrodoisynolic acid CAS No. 17659-88-0

Bisdehydrodoisynolic acid

Cat. No.: B12801253
CAS No.: 17659-88-0
M. Wt: 284.3 g/mol
InChI Key: HMYBVYBHZVQZNH-FUHWJXTLSA-N
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Description

Bisdehydrodoisynolic acid is a synthetic, nonsteroidal estrogen related to doisynolic acid. It is known for its potent estrogenic activity and has been characterized as a selective estrogen receptor modulator (SERM). This compound was discovered in 1947 as a degradation product of the reaction of equilenin or dihydroequilenin with potassium hydroxide .

Preparation Methods

Bisdehydrodoisynolic acid can be synthesized through various methods. One notable method involves the Stobbe condensation with 6-methoxy-2-propionylnaphthalene . The reaction conditions typically include the use of potassium hydroxide as a base. The compound can also be synthesized through the degradation of equilenin or dihydroequilenin

Chemical Reactions Analysis

Bisdehydrodoisynolic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide and other bases. The major products formed from these reactions are various derivatives of this compound, such as its methyl ether, doisynoestrol .

Mechanism of Action

The mechanism of action of bisdehydrodoisynolic acid involves its interaction with estrogen receptors. Despite its low binding affinity, the compound exhibits high estrogenic potency in vivo due to its transformation into metabolites with greater estrogenic activity . The carboxylic acid group of this compound may be modified in vivo to an ester or amide, which enhances its binding affinity to estrogen receptors . This interaction leads to the activation of estrogen receptor-mediated pathways, resulting in its biological effects.

Comparison with Similar Compounds

Bisdehydrodoisynolic acid is similar to other compounds such as doisynolic acid, equilenin, and estrone. These compounds are all related to estrogenic activity and share structural similarities. this compound stands out due to its high estrogenic potency and selective estrogen receptor modulator activity . Other similar compounds include diethylstilbestrol, allenolic acid, carbestrol, fenestrel, methallenestril, and triphenylethylene .

Properties

CAS No.

17659-88-0

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(1S,2R)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid

InChI

InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m0/s1

InChI Key

HMYBVYBHZVQZNH-FUHWJXTLSA-N

Isomeric SMILES

CC[C@H]1C2=C(CC[C@@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O

Canonical SMILES

CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

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